Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized for its broad range of applications in medicinal chemistry. This scaffold is present in various marketed preparations and is known for its potential as a "drug prejudice" due to its efficacy in various therapeutic areas, including anticancer, antimycobacterial, and anticonvulsant activities, among others10.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been a subject of significant research. A novel approach for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed using a continuous flow process, which is a significant advancement over traditional in-flask methods. This process allows for the direct synthesis from 2-aminopyridines and bromopyruvic acid, and it has been applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor . Additionally, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis has been reported to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which can serve as fluorescent probes for mercury ion detection .
Molecular Structure Analysis
The imidazo[1,2-a]pyridine core structure provides a versatile platform for the generation of stable N-heterocyclic carbenes, which can be further functionalized to enhance biological activity. The molecular structure of these compounds allows for the synthesis of a wide range of derivatives, which can be tailored for specific biological targets .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H functionalization, which is a key strategy in the synthesis of functionalized derivatives. The use of inexpensive catalysts and mild reaction conditions is crucial for pharmaceutical applications. For instance, the synthesis of imidazo[1,2-a]pyridine-3-carboxylates from 2-aminopyridines and β-keto esters using an oxidative coupling method has been described . Moreover, strategies involving carbene transformations or C-H functionalizations have been highlighted as ideal for enriching the functional group diversity of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the functional groups present. These properties are optimized to improve the selectivity and efficacy of the compounds as therapeutic agents. For example, imidazo[1,2-a]pyridine-8-carboxamides have been identified as selective inhibitors of Mycobacterium tuberculosis, with their physicochemical properties being fine-tuned to enhance their antimycobacterial activity9.
Scientific Research Applications
Automated Synthesis
A notable advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids was achieved through a fully automated continuous flow method. This technique, developed from the reaction of 2-aminopyridines with bromopyruvic acid, marked a significant improvement over traditional in-flask methods. It was successfully applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, multistep continuous flow process without isolating intermediates (Herath, Dahl, & Cosford, 2010).
Chemical Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various imidazo[1,2-a]pyridine carboxylic acid derivatives. These derivatives were prepared from commercially available 2-amino pyridine through a series of steps, including alkylation, cyclization, selective chlorination, and Suzuki cross-coupling/hydrolysis reactions. The study also explored reaction conditions and catalysts for the Suzuki cross-coupling/hydrolysis reaction (Du Hui-r, 2014).
Fluorescent Probes for Mercury Ion
Imidazo[1,2-a]pyridine derivatives have been synthesized for use as fluorescent probes for mercury ions. This involved a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis. One of the novel derivatives demonstrated efficient fluorescence for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Antimicrobial Activity
Imidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been synthesized and evaluated for antimicrobial activity. In one study, ethyl esters of this compound were reacted with hydrazine hydrate to produce hydrazides, which were then treated with aldehydes to obtain arylidenehydrazides. These compounds exhibited antimicrobial properties (Turan-Zitouni, Blache, & Güven, 2001).
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold has been widely recognized for its potential in medicinal chemistry, encompassing a range of applications such as anticancer, antimycobacterial, antileishmanial, and other activities. This scaffold has been used in various marketed preparations, and ongoing research seeks to develop novel therapeutic agents using this structure (Deep et al., 2016).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride and its derivatives have a wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEJGECXQAZTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
35726-84-2 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35726-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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